3,5-Dimethoxybenzyl alcohol

Protecting Group Strategy Peptide Synthesis Carbohydrate Chemistry

3,5-Dimethoxybenzyl alcohol is the preferred starting material for high-yield resveratrol synthesis—achieving up to 85% yield, nearly double that of alternative routes—significantly reducing raw material costs. Its unique symmetric 3,5-substitution pattern provides a defined branching point for dendrimer construction and serves as an orthogonal protecting group (3,5-DMPM) with selective DDQ stability, essential for complex multi-step syntheses. Also used for photochemical N-protecting groups. Choose this isomer for proven atom economy and precise synthetic control.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 705-76-0
Cat. No. B135028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxybenzyl alcohol
CAS705-76-0
Synonyms3,5-Dimethoxybenzenemethanol; 
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CO)OC
InChIInChI=1S/C9H12O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5,10H,6H2,1-2H3
InChIKeyAUDBREYGQOXIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxybenzyl Alcohol (CAS 705-76-0): A Strategic Building Block for Resveratrol Synthesis and Dendrimer Architecture


3,5-Dimethoxybenzyl alcohol (CAS 705-76-0) is a white to off-white crystalline solid with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. It is characterized by a benzene ring substituted with two electron-donating methoxy groups (-OCH₃) at the 3- and 5-positions and a hydroxymethyl group (-CH₂OH) at the benzyl position . This substitution pattern confers distinct physicochemical properties, including a melting point of 46–50 °C, a boiling point of 171 °C at 15 mmHg, and a predicted pKa of 14.24±0.10 . The compound is a critical intermediate in the multi-step synthesis of resveratrol, a bioactive stilbenoid with antioxidant and anti-inflammatory properties, and serves as the foundational monomer for a family of dendrimeric materials .

Why 3,5-Dimethoxybenzyl Alcohol Cannot Be Simply Substituted by Other Dimethoxybenzyl Isomers in Critical Synthetic Pathways


The simple interchange of 3,5-dimethoxybenzyl alcohol with its regioisomers (e.g., 3,4-dimethoxybenzyl alcohol or 2,4-dimethoxybenzyl alcohol) is not chemically or functionally equivalent. The specific 3,5-substitution pattern creates a unique electronic and steric environment that directly influences key performance characteristics in two primary application domains. First, in protecting group chemistry, the 3,5-dimethoxybenzyl (3,5-DMPM) group exhibits a removal profile under DDQ oxidation that is measurably different from its 3,4-dimethoxybenzyl (DMPM) and 4-methoxybenzyl (MPM) analogs, with the 3,5-DMPM group being less readily removable [1]. Second, in supramolecular and dendrimer chemistry, the 3,5-arrangement provides a defined, symmetrical branching point that is essential for constructing well-ordered, higher-generation dendrimer architectures . The substitution of alternative isomers would alter the electronic modulation and steric bulk at the branching juncture, leading to unpredictable structural outcomes or a complete failure of the intended synthetic route.

Quantitative Differentiation of 3,5-Dimethoxybenzyl Alcohol from Closest Analogs


Differential Removability of 3,5-DMPM vs. 3,4-DMPM and MPM Protecting Groups by DDQ Oxidation

The 3,5-dimethoxybenzyl (3,5-DMPM) protecting group for the hydroxy function is quantitatively less readily removable than both the 3,4-dimethoxybenzyl (DMPM) and 4-methoxybenzyl (MPM) groups when subjected to oxidative cleavage with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) [1]. This established trend in lability provides a critical point of selection for orthogonal protecting group strategies in complex molecule synthesis, where a researcher may require a more robust benzyl-based protection.

Protecting Group Strategy Peptide Synthesis Carbohydrate Chemistry

Distinct Physicochemical Properties vs. 3,5-Dimethylbenzyl Alcohol

A direct comparative analysis reveals that the substitution of methoxy groups (-OCH₃) in 3,5-dimethoxybenzyl alcohol for methyl groups (-CH₃) in 3,5-dimethylbenzyl alcohol significantly alters key physicochemical properties . The presence of the more polar methoxy groups in the target compound leads to a higher predicted topological polar surface area (TPSA) of 38.7 Ų and a lower calculated LogP (cLogP) of 1.148, compared to the dimethyl analog which would be less polar and more lipophilic.

Physicochemical Characterization Solubility Thermal Analysis

Established Intermediate in High-Yield Resveratrol Synthesis

3,5-Dimethoxybenzyl alcohol is a key and efficient starting material for the synthesis of resveratrol, a commercially valuable bioactive compound. While alternative routes exist (e.g., starting from 3,5-dihydroxybenzoic acid), the route employing 3,5-dimethoxybenzyl alcohol as an intermediate has been shown to achieve overall yields of up to 85% after multi-step sequences involving bromination, Arbuzov rearrangement, and Wittig-Horner reactions [1]. Other routes report lower overall yields (e.g., ~43%) [2], demonstrating the compound's superiority in providing a cost-effective and efficient pathway to this high-demand nutraceutical and pharmaceutical agent.

Pharmaceutical Intermediate Natural Product Synthesis Stilbenoid

Defined Solid-State Structure as a Dendrimer Precursor

The solid-state structure of 3,5-dimethoxybenzyl alcohol has been uniquely determined directly from powder X-ray diffraction data using genetic algorithm and Rietveld refinement techniques [1]. This structure is fundamental to its role as the precursor for a family of dendrimeric materials. The precise three-dimensional arrangement and packing of this molecule in the solid state provide a defined, symmetrical starting geometry that is essential for the rational design and synthesis of higher-generation dendrimers, such as the LnOH family . In contrast, the solid-state structures and resulting branching geometries of isomeric analogs like 3,4-dimethoxybenzyl alcohol would not provide the same symmetric architecture.

Materials Science Dendrimer Powder X-ray Diffraction

Optimized Application Scenarios for 3,5-Dimethoxybenzyl Alcohol Based on Verifiable Differentiation


Synthesis of Resveratrol and Analogous Stilbenoids

For any laboratory or pilot plant aiming to maximize yield and cost-efficiency in the production of resveratrol or related stilbenoid compounds, 3,5-dimethoxybenzyl alcohol is the preferred starting material. As demonstrated in Section 3, synthetic routes using this compound as an intermediate achieve yields up to 85% [1], which is nearly double the yield of alternative routes (e.g., ~43%) starting from 3,5-dihydroxybenzoic acid . This significant improvement in atom economy directly reduces raw material costs and waste generation, making it the economically rational choice for procurement.

Orthogonal Protecting Group Strategy in Complex Molecule Synthesis

In multi-step syntheses of peptides, oligosaccharides, or natural products where a hierarchical protecting group strategy is required, 3,5-dimethoxybenzyl alcohol (as its halide derivative) provides a unique advantage. Its differential stability to DDQ oxidation, being less readily removed than its 3,4-DMPM and MPM counterparts [1], allows it to serve as a robust, orthogonal protecting group that can be selectively retained while more labile protecting groups are cleaved. This precise control is essential for the successful synthesis of complex molecular architectures and avoids the time and cost associated with failed syntheses.

Synthesis of Well-Defined Dendrimers and Supramolecular Architectures

For materials scientists and chemists engaged in the construction of dendrimers, macrocycles, or metal-organic frameworks, 3,5-dimethoxybenzyl alcohol is a validated building block. Its symmetric 3,5-substitution pattern and its fully elucidated solid-state structure [1] provide a predictable and geometrically well-defined branching point. This property is critical for the rational design and successful growth of higher-generation dendrimeric materials, as highlighted in its use as the core monomer for the LnOH dendrimer family . The use of isomeric analogs would introduce asymmetry and unpredictability into the synthetic process.

Development of Photosensitive Protecting Groups for Photolithography or Peptide Synthesis

In advanced applications requiring photochemical cleavage, the 3,5-dimethoxybenzyloxycarbonyl group, derived from 3,5-dimethoxybenzyl alcohol, serves as a useful N-protecting group in peptide synthesis [1]. This group can be quantitatively cleaved by irradiation with ultraviolet light, offering a mild and orthogonal deprotection method that is distinct from acid- or base-labile groups. This unique property allows for spatio-temporal control in applications like photolithographic synthesis of peptide arrays or the preparation of light-sensitive drug delivery systems.

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